molecular formula C11H17BrN2OS B7048969 (2S)-2-[(5-bromothiophen-2-yl)methylamino]-3,3-dimethylbutanamide

(2S)-2-[(5-bromothiophen-2-yl)methylamino]-3,3-dimethylbutanamide

Cat. No.: B7048969
M. Wt: 305.24 g/mol
InChI Key: ATULFIFPWBQGHE-SECBINFHSA-N
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Description

(2S)-2-[(5-bromothiophen-2-yl)methylamino]-3,3-dimethylbutanamide is a synthetic organic compound characterized by its unique structure, which includes a brominated thiophene ring and a dimethylbutanamide moiety. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

(2S)-2-[(5-bromothiophen-2-yl)methylamino]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2OS/c1-11(2,3)9(10(13)15)14-6-7-4-5-8(12)16-7/h4-5,9,14H,6H2,1-3H3,(H2,13,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATULFIFPWBQGHE-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N)NCC1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N)NCC1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(5-bromothiophen-2-yl)methylamino]-3,3-dimethylbutanamide typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Amidation Reaction: The brominated thiophene is then reacted with (2S)-2-amino-3,3-dimethylbutanoic acid or its derivatives under appropriate conditions to form the desired amide bond. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods: For large-scale production, the process may be optimized to improve yield and purity. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Purification Techniques: Employing crystallization, chromatography, or recrystallization to purify the final product.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Hydrogen gas with Pd/C.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives without the bromine atom.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Chemistry:

    Building Block: Used as an intermediate in the synthesis of more complex molecules.

    Ligand Design: Potential use in the design of ligands for metal-catalyzed reactions.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential as a pharmacologically active compound, possibly targeting specific receptors or enzymes.

    Drug Development: May serve as a lead compound for the development of new therapeutic agents.

Industry:

    Material Science:

Mechanism of Action

The exact mechanism of action of (2S)-2-[(5-bromothiophen-2-yl)methylamino]-3,3-dimethylbutanamide depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring could facilitate binding to hydrophobic pockets, while the amide group may form hydrogen bonds with the target.

Comparison with Similar Compounds

  • (2S)-2-[(5-chlorothiophen-2-yl)methylamino]-3,3-dimethylbutanamide
  • (2S)-2-[(5-fluorothiophen-2-yl)methylamino]-3,3-dimethylbutanamide
  • (2S)-2-[(5-methylthiophen-2-yl)methylamino]-3,3-dimethylbutanamide

Comparison:

  • Halogen Variations: The presence of different halogens (bromine, chlorine, fluorine) can significantly affect the compound’s reactivity and biological activity.
  • Substituent Effects: The nature of the substituent on the thiophene ring (e.g., methyl vs. halogen) influences the compound’s electronic properties and, consequently, its interaction with biological targets.

(2S)-2-[(5-bromothiophen-2-yl)methylamino]-3,3-dimethylbutanamide stands out due to the specific electronic and steric effects imparted by the bromine atom, which can enhance its binding affinity and specificity in biological systems.

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